
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
New Synthesis Routes
Research into similar quinoline derivatives, such as N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, has led to the development of new and practical synthetic routes. These routes are notable for their high yields and purity levels, indicating a strong interest in the efficient synthesis of complex quinoline compounds for further study and potential pharmaceutical applications (Ma Wenpeng et al., 2014).
Crystal Structure Analysis
The study of salt and inclusion compounds of similar amide-containing isoquinoline derivatives has provided insights into their structural aspects, crystal structures, and fluorescence properties. This type of research is critical for understanding the physicochemical properties of new compounds, which can inform their potential applications in drug design and development (A. Karmakar et al., 2007).
Potential Biological Activities
Antifungal Agents
Derivatives of related structures have been identified as broad-spectrum antifungal agents, suggesting potential applications in treating fungal infections. The development of such compounds often involves optimizing their molecular structures for improved stability and efficacy (D. Bardiot et al., 2015).
Antitumor Activities
The synthesis and evaluation of methoxy-indolo[2,1‐a]isoquinolines and their derivatives have shown cytostatic activity in vitro against various tumor cells. These findings highlight the potential of structurally related compounds in the development of new anticancer therapies (R. Ambros et al., 1988).
Propiedades
Número CAS |
851404-30-3 |
|---|---|
Nombre del producto |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide |
Fórmula molecular |
C23H26N2O5 |
Peso molecular |
410.47 |
Nombre IUPAC |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H26N2O5/c1-4-30-17-7-5-15(6-8-17)13-21(26)24-12-11-16-14-18-19(28-2)9-10-20(29-3)22(18)25-23(16)27/h5-10,14H,4,11-13H2,1-3H3,(H,24,26)(H,25,27) |
Clave InChI |
AAOZPMGRMAWYJX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2671753.png)
![1-(4-Methylphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2671756.png)
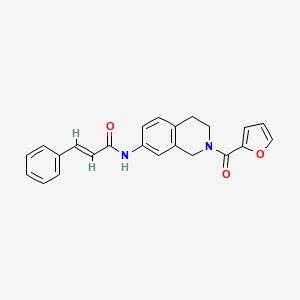
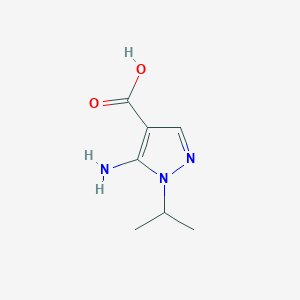
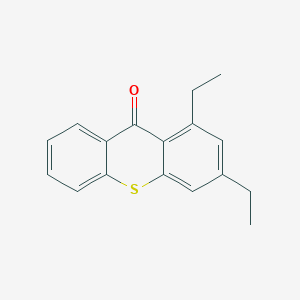
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)
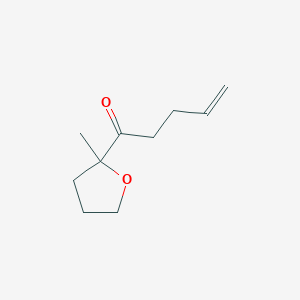
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2671767.png)
![Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether](/img/structure/B2671769.png)
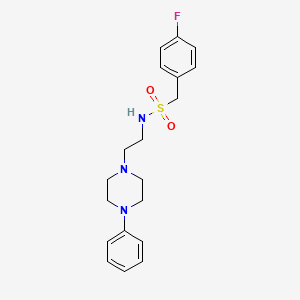
![3-benzyl-7-((3,5-difluorobenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671772.png)
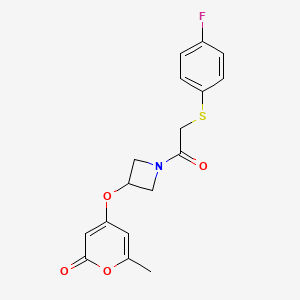
![4-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2671774.png)